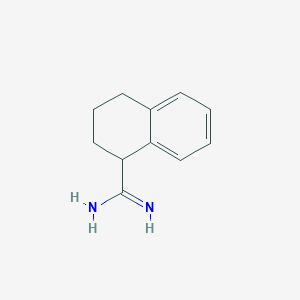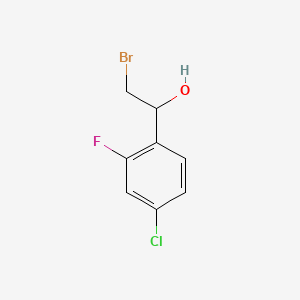
2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol is an organic compound with the molecular formula C8H6BrClFO It is a derivative of phenyl ethanol, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol typically involves the bromination of 1-(4-chloro-2-fluorophenyl)ethanol. One common method is the reaction of 1-(4-chloro-2-fluorophenyl)ethanol with bromine in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature and monitored until completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Reduction reactions can convert it to the corresponding alcohol or hydrocarbon.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are alcohols or hydrocarbons.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phenyl ethanols.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and interactions.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone: Similar structure but with a ketone group instead of an alcohol.
2-Bromo-1-(4-chloro-3-fluorophenyl)ethanol: Similar structure but with the fluorine atom in a different position.
2-Bromo-1-(4-chloro-2-fluorophenyl)ethane: Similar structure but without the hydroxyl group.
Uniqueness
2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C8H7BrClFO |
|---|---|
Molekulargewicht |
253.49 g/mol |
IUPAC-Name |
2-bromo-1-(4-chloro-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrClFO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2 |
InChI-Schlüssel |
DRCMKRJMEUVRSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)F)C(CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13619955.png)
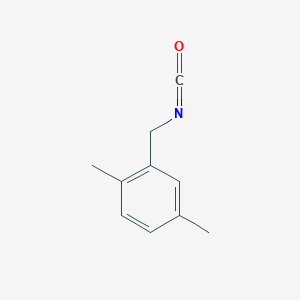

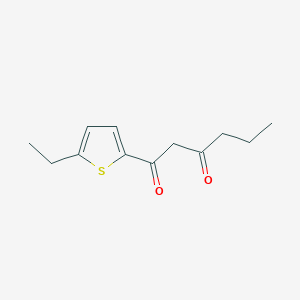
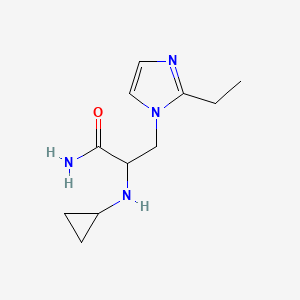
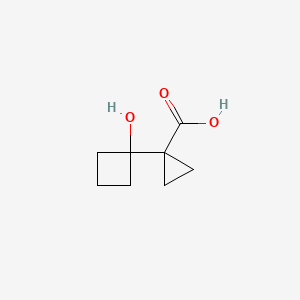

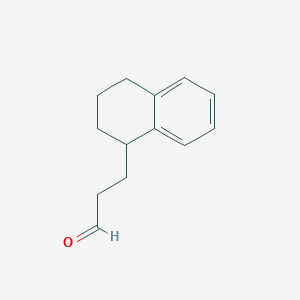

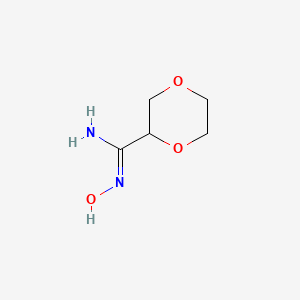

![2-Methyl-2-[(propan-2-yloxy)methyl]oxirane](/img/structure/B13619997.png)
